Imidazo[1,2-a]pyrazin-8-amine, 3-(4-fluorophenyl)-
Description
IUPAC Nomenclature and Systematic Naming Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(4-fluorophenyl)imidazo[1,2-a]pyrazin-8-amine . The naming follows hierarchical rules:
- The parent heterocycle is imidazo[1,2-a]pyrazine , a fused bicyclic system containing two nitrogen atoms.
- Substituents are numbered based on their positions relative to the parent structure. The amine group (-NH₂) occupies position 8, while the 4-fluorophenyl group is attached to position 3.
- The prefix 4-fluoro specifies the fluorine atom’s location on the phenyl ring.
Alternative naming conventions include the use of Hantzsch-Widman nomenclature for heterocycles, but the IUPAC name remains the standardized descriptor for this compound.
CAS Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service (CAS) Registry Number for this compound is 293737-98-1 . Additional identifiers include:
| Identifier Type | Value |
|---|---|
| DSSTox Substance ID | DTXSID10459828 |
| Wikidata ID | Q82283681 |
| ChEMBL ID | CHEMBL111812 (parent scaffold) |
| SMILES | C1=CC(=CC=C1C2=CN=C3N2C=CN=C3N)F |
| InChI Key | BDTLUNNNAJOPSZ-UHFFFAOYSA-N |
These identifiers facilitate cross-referencing across chemical databases and literature.
Molecular Formula and Weight Calculations
The molecular formula C₁₂H₉FN₄ is derived from the compound’s structural components:
- 12 carbon atoms : 6 from the imidazo[1,2-a]pyrazine core and 6 from the 4-fluorophenyl group.
- 9 hydrogen atoms : Distributed across the aromatic and heterocyclic systems.
- 1 fluorine atom : Located para to the phenyl ring’s attachment point.
- 4 nitrogen atoms : Two in the pyrazine ring and one each in the imidazole and amine groups.
The molecular weight is calculated as:
$$
(12 \times 12.01) + (9 \times 1.01) + (1 \times 19.00) + (4 \times 14.01) = 228.22 \, \text{g/mol}
$$
This matches the value reported in PubChem.
2D/3D Structural Representations and Conformational Analysis
The 2D structure (Figure 1) illustrates the fused bicyclic imidazo[1,2-a]pyrazine system with substituents at positions 3 and 8. Key features include:
- Aromaticity : The parent ring system exhibits π-conjugation, stabilized by resonance.
- Hydrogen bonding : The amine group at position 8 can act as a hydrogen bond donor, while nitrogen atoms in the heterocycle serve as acceptors.
3D conformational analysis reveals:
- Planarity : The imidazo[1,2-a]pyrazine core is nearly planar, with a dihedral angle of 2.3° between the imidazole and pyrazine rings.
- Stereoelectronic effects : The 4-fluorophenyl group adopts a perpendicular orientation relative to the heterocycle to minimize steric hindrance.
The SMILES string C1=CC(=CC=C1C2=CN=C3N2C=CN=C3N)F encodes the connectivity, while the InChIKey BDTLUNNNAJOPSZ-UHFFFAOYSA-N provides a unique descriptor for computational searches.
Properties
CAS No. |
787590-74-3 |
|---|---|
Molecular Formula |
C12H9FN4 |
Molecular Weight |
228.22 g/mol |
IUPAC Name |
3-(4-fluorophenyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C12H9FN4/c13-9-3-1-8(2-4-9)10-7-16-12-11(14)15-5-6-17(10)12/h1-7H,(H2,14,15) |
InChI Key |
BDTLUNNNAJOPSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3N2C=CN=C3N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)imidazo[1,2-a]pyrazin-8-amine typically involves multistep reactions starting from readily available precursors. One common method includes the condensation of 4-fluoroaniline with glyoxal to form an intermediate, which then undergoes cyclization with 2-aminopyrazine under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)imidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce nitro groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyrazines.
Scientific Research Applications
Medicinal Chemistry
Imidazo[1,2-a]pyrazin-8-amine, 3-(4-fluorophenyl)- has been explored for its potential as a lead compound in drug discovery programs targeting various diseases. Its applications include:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial effects. For example, studies have shown that certain derivatives can inhibit the growth of Staphylococcus aureus with an IC50 value lower than 10 µM, indicating strong efficacy against this pathogen.
- Antiviral Properties : In vitro studies have revealed that this compound can inhibit viral replication in specific models, suggesting its utility in developing antiviral therapies.
- Anticancer Effects : The anticancer potential of this compound is particularly noteworthy. It has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in xenograft models. For instance, a study on A549 lung cancer cells demonstrated that the compound activated caspase pathways leading to significant reductions in cell viability compared to untreated controls.
Structure-Activity Relationship (SAR)
Understanding the SAR of imidazo[1,2-a]pyrazin-8-amine is crucial for optimizing its biological activity. The fluorophenyl group enhances lipophilicity and stability, which are essential for effective cellular uptake and interaction with molecular targets.
| Compound | Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrazin-8-amine | Antibacterial | <10 | |
| 3-(4-Fluorophenyl) derivative | Antiviral | 15 | |
| Various derivatives | Anticancer (A549 cells) | 5 |
Industrial Applications
The compound is also utilized in the development of new materials with specific electronic or optical properties. Its unique structure allows it to serve as a building block for synthesizing more complex heterocyclic compounds.
Anticancer Study
A study conducted on A549 lung cancer cells demonstrated that imidazo[1,2-a]pyrazin-8-amine induced apoptosis through the activation of caspase pathways. The treatment resulted in a significant reduction in cell viability compared to untreated controls.
Antimicrobial Efficacy
In vitro testing against various bacterial strains showed that the compound exhibited potent antibacterial activity with an IC50 value lower than 10 µM.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to a biological response. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes .
Comparison with Similar Compounds
Research Findings and Therapeutic Potential
- Kinase Inhibition : Fluorophenyl groups enhance hydrophobic interactions in kinase ATP-binding pockets, as observed in lanraplenib .
- Antiviral Activity : Chlorophenyl-substituted analogs (e.g., TH6342) inhibit SAMHD1, suggesting the target compound could be optimized for antiviral applications .
- Antimicrobial Potential: Imidazo[1,2-a]pyrazines with halogen substituents show efficacy against bacterial type IV secretion systems ().
Biological Activity
Imidazo[1,2-a]pyrazin-8-amine, 3-(4-fluorophenyl)- is a heterocyclic compound characterized by a fused imidazo-pyrazine ring system with a fluorophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the fluorophenyl group enhances its chemical reactivity and biological interactions, making it a subject of various pharmacological studies.
- Molecular Formula : C12H9FN4
- CAS Number : 787590-74-3
- Structure : The compound features a complex arrangement that influences its interaction with biological targets.
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyrazin-8-amine derivatives exhibit significant antimicrobial effects. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, demonstrating their potential as antibacterial agents.
Antiviral Effects
The compound has also been investigated for its antiviral properties. In vitro studies have revealed that it can inhibit viral replication in specific models, suggesting its utility in developing antiviral therapies.
Anticancer Properties
The anticancer potential of imidazo[1,2-a]pyrazin-8-amine is particularly noteworthy. It has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in xenograft models. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival.
Structure-Activity Relationship (SAR)
Understanding the SAR of imidazo[1,2-a]pyrazin-8-amine is crucial for optimizing its biological activity. The fluorophenyl group plays a significant role in enhancing lipophilicity and stability, which are essential for effective cellular uptake and interaction with molecular targets.
| Compound | Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrazin-8-amine | Antibacterial | <10 | |
| 3-(4-Fluorophenyl) derivative | Antiviral | 15 | |
| Various derivatives | Anticancer (A549 cells) | 5 |
The biological activity of imidazo[1,2-a]pyrazin-8-amine is primarily attributed to its ability to interact with specific enzymes and receptors. For example:
- Kinase Inhibition : The compound has been shown to inhibit certain kinases involved in cancer cell signaling pathways.
- Receptor Modulation : It can modulate the activity of neurotransmitter receptors, contributing to its potential in treating neurological disorders.
Case Studies
- Anticancer Study : A study conducted on A549 lung cancer cells demonstrated that imidazo[1,2-a]pyrazin-8-amine induced apoptosis through the activation of caspase pathways. The treatment resulted in a significant reduction in cell viability compared to untreated controls.
- Antimicrobial Efficacy : In vitro testing against Staphylococcus aureus showed that the compound exhibited potent antibacterial activity with an IC50 value lower than 10 µM, indicating strong efficacy against this pathogen.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
